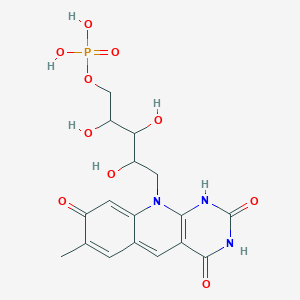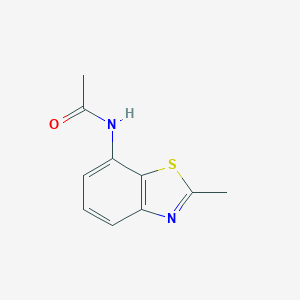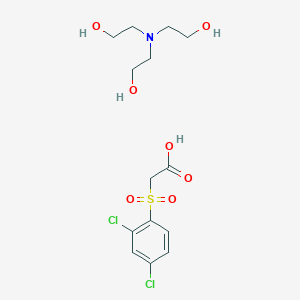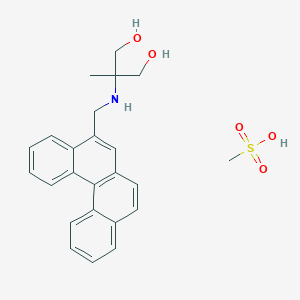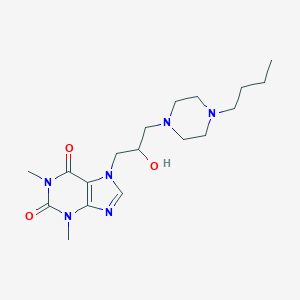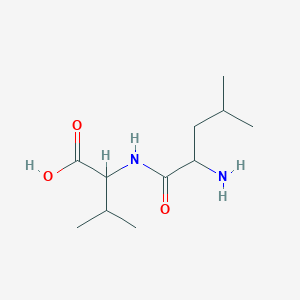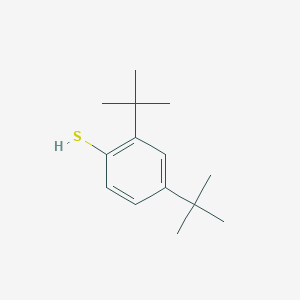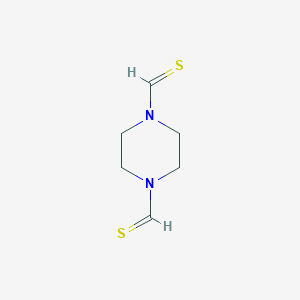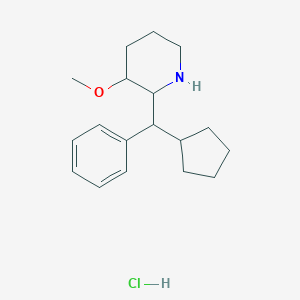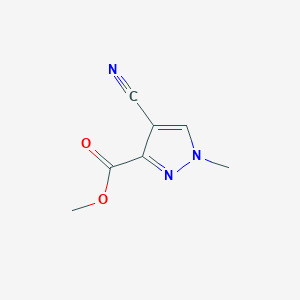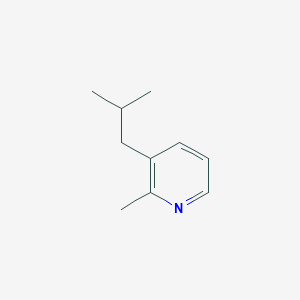
3-Isobutyl-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isobutyl-2-methylpyridine, also known as IBMP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor and is commonly used in research studies due to its unique properties.
作用機序
The mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood. However, it is known to interact with certain receptors in the brain, including the nicotinic acetylcholine receptor. 3-Isobutyl-2-methylpyridine has been shown to affect the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
3-Isobutyl-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, as mentioned above. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs. Additionally, 3-Isobutyl-2-methylpyridine has been shown to have an effect on the immune system, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
3-Isobutyl-2-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a strong odor, which makes it easy to detect in experiments. However, there are also limitations to its use. 3-Isobutyl-2-methylpyridine has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, its strong odor may be a disadvantage in certain experiments.
将来の方向性
There are several future directions for research related to 3-Isobutyl-2-methylpyridine. One area of interest is its potential role in drug discovery and development. 3-Isobutyl-2-methylpyridine has been shown to interact with certain receptors in the brain, which may make it a promising target for the development of new drugs. Additionally, 3-Isobutyl-2-methylpyridine may have potential applications in the treatment of certain neurological disorders. Further research is needed to fully understand the potential of 3-Isobutyl-2-methylpyridine in these areas.
Conclusion:
In conclusion, 3-Isobutyl-2-methylpyridine is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying olfaction, taste perception, and drug discovery. While the mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. There are also several future directions for research related to 3-Isobutyl-2-methylpyridine, including its potential role in drug discovery and development.
合成法
The synthesis of 3-Isobutyl-2-methylpyridine involves the reaction of 2-methyl-5-nitropyridine with isobutylmagnesium bromide in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of 3-Isobutyl-2-methylpyridine.
科学的研究の応用
3-Isobutyl-2-methylpyridine has been widely used in scientific research due to its unique properties. It is commonly used as a flavoring agent in the food industry, but its role in research is much more significant. 3-Isobutyl-2-methylpyridine has been used in studies related to olfaction and taste perception. It is also used in studies related to drug discovery and development, as it has been shown to interact with certain receptors in the brain.
特性
CAS番号 |
110824-06-1 |
|---|---|
製品名 |
3-Isobutyl-2-methylpyridine |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
InChIキー |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
正規SMILES |
CC1=C(C=CC=N1)CC(C)C |
同義語 |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



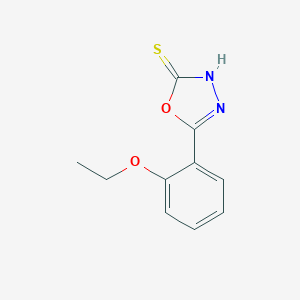
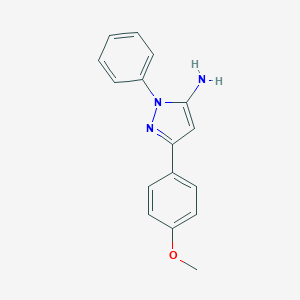
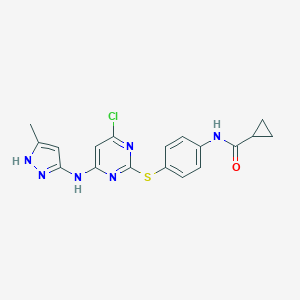
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
